

# Application Notes and Protocols: Synthesis of Derivatives from 2-Amino-4-fluorobenzamide

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## Compound of Interest

Compound Name: **2-Amino-4-fluorobenzamide**

Cat. No.: **B111330**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from the versatile starting material, **2-Amino-4-fluorobenzamide**. This scaffold is a key building block in the development of targeted therapeutics, particularly in the fields of oncology and infectious diseases. The protocols outlined herein describe the synthesis of derivatives with potential applications as Poly (ADP-ribose) polymerase (PARP) inhibitors, Histone Deacetylase (HDAC) inhibitors, and antimicrobial agents.

## Introduction

**2-Amino-4-fluorobenzamide** is a valuable starting material in medicinal chemistry due to the presence of three key functional groups amenable to chemical modification: the aromatic amino group, the carboxamide, and the fluorine-substituted benzene ring. The fluorine atom can enhance metabolic stability and binding affinity of the final compounds. This document details synthetic routes to capitalize on these features, enabling the generation of libraries of compounds for drug discovery programs.

## I. Synthesis of N-Acyl and N-Aryl Derivatives

The amino group of **2-Amino-4-fluorobenzamide** is a primary site for modification, allowing for the introduction of a wide array of substituents through acylation and arylation reactions. These modifications are fundamental in exploring the structure-activity relationships (SAR) for various biological targets.

## Application Notes:

N-acylation of **2-Amino-4-fluorobenzamide** can introduce various side chains that can interact with specific binding pockets of target proteins. For instance, the synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide has been shown to yield potent HDAC inhibitors.<sup>[1][2]</sup> The general approach involves the coupling of a carboxylic acid with the amino group of **2-Amino-4-fluorobenzamide** using a suitable coupling agent.

## Experimental Protocol: General Procedure for N-Acylation

A representative protocol for the synthesis of an N-acyl derivative is provided below.

Materials:

- **2-Amino-4-fluorobenzamide**
- Carboxylic acid of interest (e.g., 4-(bis(2-chloroethyl)amino)benzoic acid)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBT (1.2 eq), and DIPEA (2.0 eq).
- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
- Add **2-Amino-4-fluorobenzamide** (1.1 eq) to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous  $\text{NaHCO}_3$  solution, water, and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.

## II. Synthesis of Heterocyclic Derivatives

The 2-amino and amide functionalities of **2-Amino-4-fluorobenzamide** can be utilized in cyclization reactions to form various heterocyclic systems, which are prevalent in many clinically approved drugs.

### Application Notes:

Condensation of **2-Amino-4-fluorobenzamide** with aldehydes or ketones can lead to the formation of dihydroquinazolinones, a privileged scaffold in medicinal chemistry. These reactions are often catalyzed by acids.

### Experimental Protocol: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

**Materials:**

- **2-Amino-4-fluorobenzamide**
- Aldehyde or ketone of interest
- p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
- Toluene or other suitable solvent

**Procedure:**

- To a solution of **2-Amino-4-fluorobenzamide** (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in toluene, add a catalytic amount of p-TSA (0.1 eq).
- Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature.
- Collect the precipitated product by filtration, wash with cold toluene, and dry under vacuum to yield the 2,3-dihydroquinazolin-4(1H)-one derivative.

### III. Derivatives as PARP Inhibitors

#### Application Notes:

Derivatives of **2-Amino-4-fluorobenzamide** are key components of several potent Poly (ADP-ribose) polymerase (PARP) inhibitors. The fluorobenzamide moiety often serves as a key pharmacophore that interacts with the nicotinamide binding site of the PARP enzyme. The synthesis of these inhibitors typically involves the coupling of a functionalized benzoic acid (derived from or analogous to **2-Amino-4-fluorobenzamide**) with a piperazine derivative.

#### Signaling Pathway: PARP Inhibition

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## Quantitative Data: PARP Inhibitor Activity

Compound ID	Target	IC <sub>50</sub> (nM)	Cell Line	Reference
Olaparib	PARP-1/2	1-5	Various	[3]
Rucaparib	PARP-1/2	1.4	-	[3]
Niraparib	PARP-1/2	3.8	-	[3]
Talazoparib	PARP-1/2	0.9	-	[3]
Derivative 16l	PARP-1	Potent	BRCA-deficient	[4]
Derivative 11a	PARP-1	8.6	-	[5]

## IV. Derivatives as HDAC Inhibitors

### Application Notes:

The 2-aminobenzamide scaffold is a known zinc-binding group and has been incorporated into numerous Histone Deacetylase (HDAC) inhibitors. The amino group chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition. Modifications to the benzamide ring and the N-substituent can modulate potency and selectivity for different HDAC isoforms.

## Signaling Pathway: HDAC Inhibition

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## Quantitative Data: HDAC Inhibitor Activity

Compound ID	Target	IC <sub>50</sub> (nM)	Cell Line	Reference
FNA	HDAC3	95.48	-	[1][2]
Compound 19f	HDAC1/2/3	130/280/310	-	[1]
Compound 21a	HDAC1/2	260/2470	-	[1]
Compound 21b	HDAC1/2	Selective	-	[1]
Compound 26c	HDAC3	Selective	B16F10, HeLa	[6]

## V. Derivatives as Antimicrobial Agents

### Application Notes:

Fluorinated benzamides have demonstrated promising activity against a range of bacterial and fungal pathogens. The fluorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. The synthesis of these derivatives often involves the reaction of **2-Amino-4-fluorobenzamide** with various electrophiles to introduce diverse pharmacophoric groups.

### Experimental Workflow: Antimicrobial Screening

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### Quantitative Data: Antimicrobial Activity

Compound Type	Organism	MIC ( $\mu$ g/mL)	Reference
Fluorinated Benzimidazole	B. subtilis	7.81	[7]
Fluorinated Benzimidazole	Gram-negative bacteria	31.25	[7]
Benzamidine Derivative	P. gingivalis	62.50	[8]
Benzamidine Derivative	E. coli	31.25	[8]
Benzamidine Derivative	S. aureus	62.50	[8]

## Conclusion

**2-Amino-4-fluorobenzamide** is a highly versatile and valuable scaffold for the synthesis of a wide range of biologically active derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers in drug discovery to explore the chemical space around this core and to develop novel therapeutics for the treatment of cancer and infectious diseases. The synthetic routes are generally robust and amenable to the generation of compound libraries for high-throughput screening. Further optimization of the reaction conditions and exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new and more potent drug candidates.

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